![molecular formula C18H19F2N3S2 B2450280 N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide CAS No. 454203-46-4](/img/structure/B2450280.png)
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has shown that N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide and its analogues can be synthesized through various methods, such as the reaction of specific benzimidazole with aldehydes and thiosemicarbazide, and intramolecular cyclization processes in alkaline and acidic media. These methods are crucial for the preparation of complex carbothioamide derivatives with potential applications in medicinal chemistry (Ubeid et al., 2021); (Aleksanyan & Hambardzumyan, 2018).
Medicinal Applications
- Antimicrobial Activity : Some derivatives have been tested for antibacterial and antifungal activity, showing significant efficacy against various microorganisms, including Staphylococcus aureus and Escherichia coli (Chate et al., 2012); (Pitucha et al., 2010).
- Antidepressant Activity : Studies have found that certain carbothioamide derivatives exhibit antidepressant properties, with potential therapeutic applications in mental health disorders (Mathew et al., 2014).
- Antimycobacterial Activity : Investigations into the antimycobacterial properties of these compounds have revealed activity against Mycobacterium tuberculosis and other strains, suggesting potential use in treating tuberculosis and related infections (Zahajská et al., 2004).
- Anticonvulsant Evaluation : Certain carbothioamide derivatives have demonstrated anticonvulsant effects, suggesting their potential in the treatment of epilepsy (Malik et al., 2013).
Chemical Analysis and Instrumentation
- Derivatization Reagents in Mass Spectrometry : Carbothioamide derivatives have been used as derivatization reagents in liquid chromatography and mass spectrometry, enhancing the detection and analysis of various compounds (Inoda et al., 2011).
Future Directions
properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3S2/c19-17(20)25-16-8-6-14(7-9-16)21-18(24)23-12-10-22(11-13-23)15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRCWQAYPJEPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide |
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